molecular formula C16H26N4O2S B2995719 7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 316361-93-0

7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2995719
CAS No.: 316361-93-0
M. Wt: 338.47
InChI Key: UREHYMIMBDHZPO-UHFFFAOYSA-N
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Description

7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by the presence of isopentyl and isopentylthio groups attached to the purine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative, such as 3-methylxanthine, and introduce the isopentyl and isopentylthio groups through alkylation and thiolation reactions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the isopentylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of purine-related metabolic disorders.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is not well-documented. as a purine derivative, it may interact with purine receptors or enzymes involved in nucleotide metabolism. The isopentyl and isopentylthio groups could influence its binding affinity and specificity, potentially affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-dimethylxanthine): Found in chocolate, with mild stimulant effects.

    Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases.

Uniqueness

7-isopentyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of isopentyl and isopentylthio groups, which are not found in the more common purine derivatives like caffeine, theobromine, and theophylline

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(3-methylbutylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-10(2)6-8-20-12-13(19(5)15(22)18-14(12)21)17-16(20)23-9-7-11(3)4/h10-11H,6-9H2,1-5H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREHYMIMBDHZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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